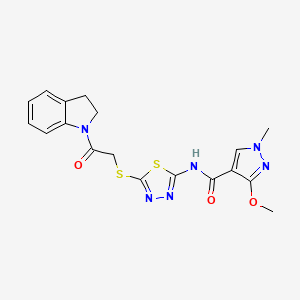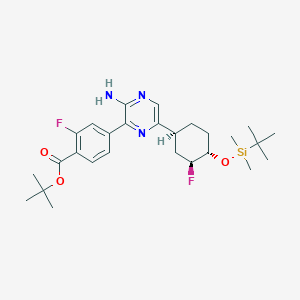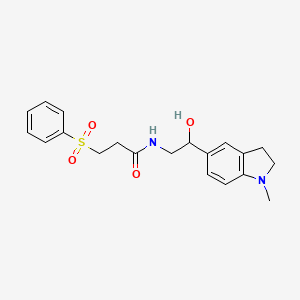![molecular formula C17H11ClN2OS B2721369 2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile CAS No. 1223339-58-9](/img/structure/B2721369.png)
2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile is a complex organic compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. This particular compound features a chlorophenyl group, a sulfanylmethyl group, a formyl group, and a carbonitrile group, making it a molecule of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate electrophile.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Addition of the Sulfanylmethyl Group: The sulfanylmethyl group can be added through a thiolation reaction using a suitable thiol reagent.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3.
Cyanation: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 2-[(4-Chlorophenyl)sulfanylmethyl]-3-carboxyindolizine-1-carbonitrile.
Reduction: 2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-amine.
Substitution: 2-[(4-Nitrophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile (nitration product).
科学的研究の応用
2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the formyl and carbonitrile groups suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modulation of biological pathways.
類似化合物との比較
Similar Compounds
2-[(4-Bromophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile: Similar structure with a bromine atom instead of chlorine.
2-[(4-Methylphenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile: Similar structure with a methyl group instead of chlorine.
2-[(4-Fluorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorophenyl group may enhance its lipophilicity and ability to interact with hydrophobic sites in biological targets.
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-12-4-6-13(7-5-12)22-11-15-14(9-19)16-3-1-2-8-20(16)17(15)10-21/h1-8,10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFADZQIWMBPLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C=O)CSC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2721291.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2721297.png)
![3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2721299.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide](/img/structure/B2721302.png)



![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2721309.png)
